Rac-3'-(4-nitrophenyl)deschloroepibatidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

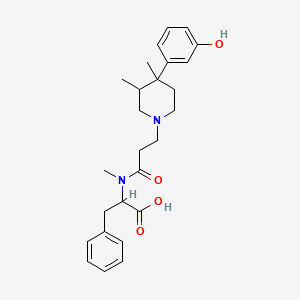

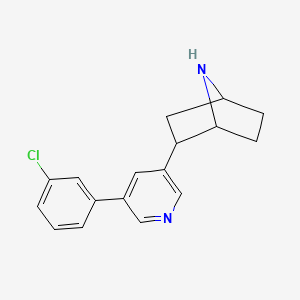

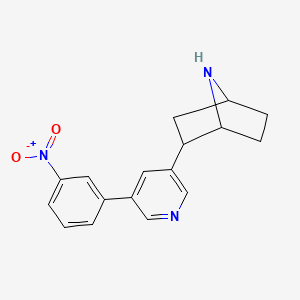

rac-3’-(4-nitrophenyl)deschloroepibatidine dihydrochloride is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It is a derivative of epibatidine, a potent nAChR agonist originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound has been studied for its potential therapeutic applications, particularly in the context of pain management and nicotine addiction.

Preparation Methods

The synthesis of rac-3’-(4-nitrophenyl)deschloroepibatidine dihydrochloride involves several steps. One common synthetic route includes the following steps :

Starting Material: The synthesis begins with a substituted pyridine derivative.

Nitration: The pyridine derivative undergoes nitration to introduce the nitro group at the desired position.

Deschlorination: The chlorinated intermediate is subjected to deschlorination to remove the chlorine atom.

Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

rac-3’-(4-nitrophenyl)deschloroepibatidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The compound can participate in substitution reactions, particularly at the nitro group or other reactive sites.

Common reagents and conditions used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-3’-(4-nitrophenyl)deschloroepibatidine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a ligand in studies of nicotinic acetylcholine receptors to understand their binding properties and interactions.

Biology: The compound is used in biological assays to study the effects of nAChR agonists on cellular and molecular processes.

Medicine: It has potential therapeutic applications in pain management and nicotine addiction treatment due to its nAChR agonist properties.

Industry: The compound may be used in the development of new pharmaceuticals targeting nAChRs.

Mechanism of Action

rac-3’-(4-nitrophenyl)deschloroepibatidine dihydrochloride exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system. These receptors are ion channels that, when activated, allow the flow of ions such as sodium and calcium into the cell, leading to cellular depolarization and subsequent physiological effects. The compound has a high affinity for the α4β2 subtype of nAChRs, which are implicated in pain perception and nicotine addiction .

Comparison with Similar Compounds

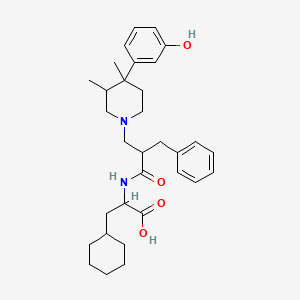

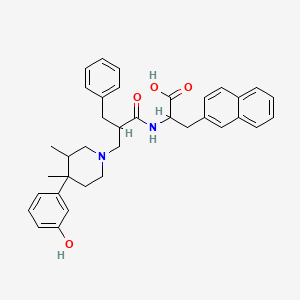

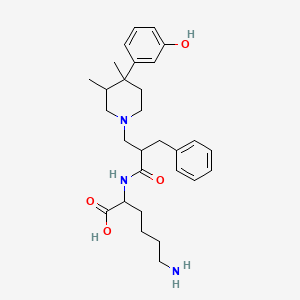

rac-3’-(4-nitrophenyl)deschloroepibatidine dihydrochloride is similar to other epibatidine derivatives, such as:

2’-fluoro-3’-(4-nitrophenyl)deschloroepibatidine (RTI-7527-102): This compound has similar binding properties but differs in its fluorine substitution.

2’-fluorodeschloroepibatidine (RTI-7527-36): This derivative lacks the nitro group and has a fluorine substitution.

3’-(3’'-dimethylaminophenyl)-epibatidine (RTI-7527-76): This compound has a dimethylamino group instead of a nitro group.

The uniqueness of rac-3’-(4-nitrophenyl)deschloroepibatidine dihydrochloride lies in its specific nitro substitution, which influences its binding affinity and pharmacological properties .

Properties

Molecular Formula |

C17H17N3O2 |

|---|---|

Molecular Weight |

295.34 g/mol |

IUPAC Name |

2-[5-(4-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C17H17N3O2/c21-20(22)15-4-1-11(2-5-15)12-7-13(10-18-9-12)16-8-14-3-6-17(16)19-14/h1-2,4-5,7,9-10,14,16-17,19H,3,6,8H2 |

InChI Key |

CRROBCHEYASOQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

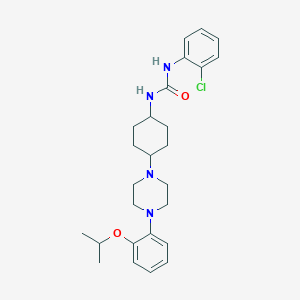

![Rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794028.png)

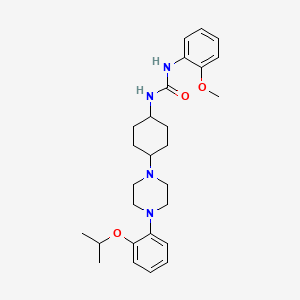

![Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794052.png)

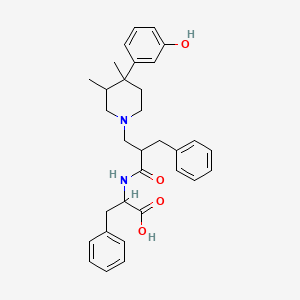

![Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794083.png)